5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid
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Overview
Description
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a sulfonylamino group at the 5-position The sulfonylamino group is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorosulfonation of 4-chlorobenzenesulfonyl chloride to form the sulfonyl chloride intermediate.
Amination Reaction: The sulfonyl chloride intermediate is then reacted with 3-aminopyridine under basic conditions to form the sulfonylamino derivative.
Carboxylation: The final step involves the carboxylation of the pyridine ring at the 3-position to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. The 4-chlorophenyl group contributes to the compound’s hydrophobic interactions, stabilizing its binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methylphenyl)sulfonylamino]pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.
5-[(4-Bromophenyl)sulfonylamino]pyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of a chlorine atom.
5-[(4-Fluorophenyl)sulfonylamino]pyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and binding interactions. The chlorine atom enhances the compound’s lipophilicity and can participate in halogen bonding, which is not possible with other substituents like methyl or fluorine.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSCLNHAWKJEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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